molecular formula C5H6O4S3 B160547 Bis(carboxymethyl)trithiocarbonate CAS No. 6326-83-6

Bis(carboxymethyl)trithiocarbonate

Cat. No. B160547
CAS RN: 6326-83-6
M. Wt: 226.3 g/mol
InChI Key: GQECANUIPBFPLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(carboxymethyl)trithiocarbonate, also known as trithiocarbodiglycolic acid, is a chemical compound with the formula C5H6O4S3 . It has a molecular weight of 226.29 .


Synthesis Analysis

Bis(carboxymethyl)trithiocarbonate can be synthesized by the reaction of bis(carboxymethyl)trithiocarbonate with triorganotin (IV) chloride in the presence of sodium ethoxide . Another synthesis method involves the reaction of carbon disulfide and chloroacetic acid .


Molecular Structure Analysis

The molecular structure of Bis(carboxymethyl)trithiocarbonate consists of a central carbon atom bonded to two sulfur atoms and two carboxymethyl groups . The molecular formula is C5H6O4S3 .


Chemical Reactions Analysis

Bis(carboxymethyl)trithiocarbonate can react with triorganotin compounds to form 2D polymers with metal–organic framework structures .


Physical And Chemical Properties Analysis

Bis(carboxymethyl)trithiocarbonate is a yellow fine powder . It has a melting point of 172-175 °C, a boiling point of 337.91°C, and a density of 1.513 . The refractive index is estimated to be 1.4360 .

Scientific Research Applications

Synthesis and Polymer Applications

  • Triblock Copolymers : Bis(trithiocarbonate)s are used as RAFT agents for synthesizing amphiphilic triblock copolymers with hydrophilic and hydrophobic blocks, showing potential in water-soluble and thermo-responsive micellar aggregates (Bivigou-Koumba et al., 2009).

  • Polymorphism Study : Investigation of polymorphism in bis(benzothiazol-2-yl)trithiocarbonate, a related compound, reveals different conformers and interactions, contributing to the understanding of molecular structures and properties (Kafuta et al., 2020).

  • H-shaped Copolymers : Novel trithiocarbonates are synthesized for the production of H-shaped block copolymers, which are significant in the field of polymer chemistry and materials science (Liu & Pan, 2005).

  • Functional Dithioesters and Dithiocarbamates : A method for synthesizing functional dithioesters, dithiocarbamates, and trithiocarbonates offers potential applications in various chemical processes (Thang et al., 1999).

Industrial and Environmental Applications

  • Flotation Separation in Mining : Disodium bis(carboxymethyl) trithiocarbonate (DBT) is explored as a depressant in copper-molybdenum sulfide flotation separation, indicating its utility in mineral processing and environmental remediation (Yin et al., 2017).

  • Metal Complex Separation : Bis(carboxymethyl)-dithiocarbamate is used for separating metal complexes, beneficial in analytical chemistry and environmental monitoring, especially for samples with high salt content (Plantz et al., 1989).

Fundamental Chemical Research

  • Mechanism Studies in Polymerization : Research on the mechanism of polymerization mediated by trithiocarbonates contributes to a deeper understanding of polymer synthesis processes (Postma et al., 2006).

  • Novel Synthesis Approaches : Innovative methods for creating trithiocarbonates, such as reaction with haloacetic esters or chloromethyl ethers, open up new pathways in synthetic chemistry (Tanimoto et al., 1982).

Safety And Hazards

In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, rinse mouth and never give anything by mouth to an unconscious person .

Future Directions

While specific future directions for Bis(carboxymethyl)trithiocarbonate are not mentioned in the sources, it is noted that it has potential applications in the field of industrial and medical chemistry .

properties

IUPAC Name

2-(carboxymethylsulfanylcarbothioylsulfanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4S3/c6-3(7)1-11-5(10)12-2-4(8)9/h1-2H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQECANUIPBFPLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)SC(=S)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10212652
Record name 3,5-Dithia-4-thioxo-1,7-heptanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(carboxymethyl) trithiocarbonate

CAS RN

6326-83-6
Record name 2,2′-[Carbonothioylbis(thio)]bis[acetic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6326-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dithia-4-thioxo-1,7-heptanedioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006326836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(carboxymethyl) trithiocarbonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30797
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Dithia-4-thioxo-1,7-heptanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dithia-4-thioxo-1,7-heptanedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.085
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Bis(carboxymethyl) trithiocarbonate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP58NS9R6Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(carboxymethyl)trithiocarbonate
Reactant of Route 2
Reactant of Route 2
Bis(carboxymethyl)trithiocarbonate
Reactant of Route 3
Reactant of Route 3
Bis(carboxymethyl)trithiocarbonate
Reactant of Route 4
Bis(carboxymethyl)trithiocarbonate
Reactant of Route 5
Bis(carboxymethyl)trithiocarbonate
Reactant of Route 6
Reactant of Route 6
Bis(carboxymethyl)trithiocarbonate

Citations

For This Compound
150
Citations
Z Yin, SUN Wei, Y Hu, Q Guan, C Zhang, Y Gao… - … of Nonferrous Metals …, 2017 - Elsevier
This work focuses on the organic depressant, disodium bis(carboxymethyl) trithiocarbonate (DBT), as a selective depressant in copper-molybdenum sulfide flotation separation. Micro-…
Number of citations: 30 www.sciencedirect.com
CL Ma, QF Wang, R Zhang, J Li - Journal of Inorganic and Organometallic …, 2008 - Springer
Six triorganotin(IV) complexes of the type {(R 3 Sn) 2 [C 3 S 3 (COO) 2 ]} n (R = C 6 H 5 1; n-Bu 2; PhCH 2 4; p-F-PhCH 2 5; o-F-PhCH 2 6) and {(R 3 Sn) 2 [C 3 S 3 (COO) 2 ]} n ·[EtOH] (…
Number of citations: 3 link.springer.com
C Nitsche, CD Klein - Tetrahedron Letters, 2012 - Elsevier
Two aqueous, one-pot, microwave-assisted methods for the rapid synthesis of N-substituted rhodanines from amine substrates are described. Alkyl- and benzylamines could be …
Number of citations: 45 www.sciencedirect.com
Q Wu, H He, H Zhou, F Xue, H Zhu, S Zhou… - Carbohydrate …, 2020 - Elsevier
A novel multiple active sites cellulose-based adsorbent (MCC/TEPAA-BCTTC) with a high density of multiple active adsorption sites (N, O, S) was prepared by using epichlorohydrin …
Number of citations: 37 www.sciencedirect.com
NS Cutshall, C O'Day, M Prezhdo - Bioorganic & Medicinal Chemistry …, 2005 - Elsevier
Dual-specificity phosphatases (DSPs) are a subclass within the protein tyrosine phosphatase family (PTPs). A series of rhodanine-based inhibitors was synthesized and shown to be …
Number of citations: 234 www.sciencedirect.com
CD Dago, CN Ambeu, WK Coulibaly, YA Békro… - Chemistry of …, 2017 - Springer
Herein, we report on the 5-step synthesis of new 3-[4-(arylalkoxy)phenylethyl]-2-thioxo-1,3-thiazolidin-4-ones without 5-arylidene fragments starting from tyramine The construction …
Number of citations: 8 link.springer.com
L Xu, A Zhang, R Liao, Y Pang, D Yang… - ACS Applied Polymer …, 2023 - ACS Publications
Nonproductive adsorption of cellulase is widely considered as the major roadblock to enzymatically hydrolyzing lignocellulosic biomass. Cationic additives present a promising avenue …
Number of citations: 0 pubs.acs.org
D Déliko - 2016 - sciforum.net
Identification and development of new protein kinase inhibitors became these last two decades the key point for the search of new therapeutic agents because, the disorder of these …
Number of citations: 2 sciforum.net
B Taheri, M Hossein Darvishnejad, F Rezaei - ChemistrySelect, 2022 - Wiley Online Library
In the present study, the depression effect of thioglycolic acid (TGA) on chalcopyrite and pyrite in the presence of different collectors, including potassium ethyl xanthate (PEX), sodium …
D Déliko, W COULIBALY, YA BEKRO… - 2016 - sciforum.net
Protein kinases are enzymes assuring the transfer of a phosphate group of molecule donors of high energy, such as ATP, in specific substrates. The disorder of these enzymes in …
Number of citations: 2 sciforum.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.